molecular formula C24H19F2N3O2 B5971101 (5-Cyclopropyl-1,2-oxazol-3-yl)-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone

(5-Cyclopropyl-1,2-oxazol-3-yl)-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone

Cat. No.: B5971101
M. Wt: 419.4 g/mol
InChI Key: SXYHMLOSOSFLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropyl-1,2-oxazol-3-yl)-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining cyclopropyl, oxazole, difluorophenyl, and tetrahydropyridoindole moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2-oxazol-3-yl)-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and oxazole intermediates, followed by their coupling with the difluorophenyl and tetrahydropyridoindole units. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and minimize waste. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2-oxazol-3-yl)-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

(5-Cyclopropyl-1,2-oxazol-3-yl)-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2-oxazol-3-yl)-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Key pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-1,2-oxazol-3-yl)-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c25-14-7-8-18(26)17(11-14)23-22-16(15-3-1-2-4-19(15)27-22)9-10-29(23)24(30)20-12-21(31-28-20)13-5-6-13/h1-4,7-8,11-13,23,27H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYHMLOSOSFLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC4=C(C3C5=C(C=CC(=C5)F)F)NC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.